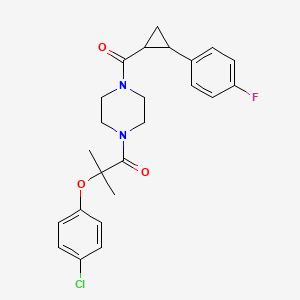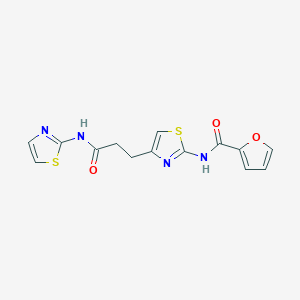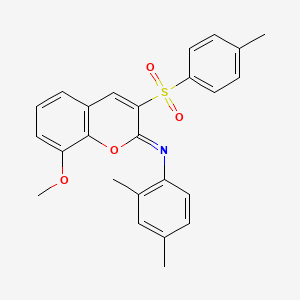![molecular formula C19H15N7 B2542893 7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 844824-37-9](/img/structure/B2542893.png)
7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a tricyclic molecule that is part of a broader class of pyrazolo[1,5-a]pyrimidines. These compounds have been studied for their potential as xanthine oxidase inhibitors and for their affinity for the central benzodiazepine receptor, which suggests their relevance in medicinal chemistry for the treatment of various disorders .
Synthesis Analysis
The synthesis of related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves the oxidative cyclization of hydrazino-pyrazolo[3,4-d]pyrimidines. A key step in this process is the use of 70% nitric acid, which facilitates the formation of the tricyclic core structure . Although the specific synthesis of the compound is not detailed in the provided papers, the general methodology can be inferred from the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been characterized by the formation of hydrogen-bonded chains and frameworks in their crystalline state. For example, 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine forms chains containing three types of rings through N—H⋯N hydrogen bonds. Similarly, 3,7-diamino-2,5-dimethylpyrazolo[1,5-a]pyrimidine monohydrate forms a three-dimensional framework structure through a combination of O—H⋯N, N—H⋯N, and N—H⋯O hydrogen bonds . These structural features are indicative of the potential for strong intermolecular interactions in the solid state for the compound of interest.
Chemical Reactions Analysis
Related compounds, such as 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one, have been shown to undergo various chemical reactions with different reagents. For instance, reaction with N,N-dimethylformamide dimethylacetal (DMFDMA) yields an enaminone, which can further react with active methylene compounds, hydrazine hydrate, hydroxylamine, and some heterocyclic amines to afford a variety of substituted pyridines, pyrazoles, isoxazoles, and azolopyrimidines . These reactions demonstrate the versatility and reactivity of the triazolopyrimidine core, which is likely to be similar in the compound under analysis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine are not provided, the properties of related compounds can offer some insights. The crystalline structures of similar molecules suggest that they may exhibit polymorphism and have significant melting points due to the strong hydrogen bonding. The presence of various functional groups in the molecule also implies a range of solubility in different solvents, which could be important for its application in drug formulation . The reactivity of the compound with various reagents indicates potential for further chemical modification, which could be exploited in the development of new pharmaceuticals .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Heterocyclic Compound Synthesis : Research on related pyrazolo[1,5-a]pyrimidines and triazolopyrimidines focuses on synthesizing novel heterocyclic compounds that have potential biological activities. These studies involve the development of new synthetic routes and methodologies, including green chemistry approaches for solvent-free synthesis and grindstone technology, to create compounds with potential antimicrobial properties (Abdelhamid et al., 2016).
Biological Activities
- Antimicrobial Potential : Several studies have synthesized and evaluated the antimicrobial activities of compounds structurally related to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These include the synthesis of thiophene-based heterocycles and their evaluation against various bacterial and fungal strains, showing promising results against specific pathogens (Mabkhot et al., 2016).
Propiedades
IUPAC Name |
10-(3,4-dimethylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7/c1-12-5-6-15(8-13(12)2)26-18-16(10-22-26)19-23-17(24-25(19)11-21-18)14-4-3-7-20-9-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZQHBQXIJNUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2542814.png)
![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2542815.png)


![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)


![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)


![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxidanylidene-pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)ethanamide](/img/structure/B2542832.png)